molecular formula C9H15ClN4O2 B2512234 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride CAS No. 2137567-74-7

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride

Cat. No.: B2512234
CAS No.: 2137567-74-7
M. Wt: 246.7
InChI Key: JUNMWFUSQXPAKG-HNJRQZNRSA-N
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Description

Product Overview 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride is a chiral chemical compound featuring a 1,2,3-triazole core substituted with a carboxylic acid and a stereochemically defined 2-aminocyclohexyl group, supplied as its hydrochloride salt . The compound's molecular formula is C9H14N4O2•HCl, derived from its free base structure . This complex structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value Compounds containing the 1,2,3-triazole-carboxylic acid scaffold are of significant interest in drug discovery. This specific derivative, with its defined stereochemistry and basic amine functionality, is primarily used as a high-value building block for constructing more complex molecules. Its structure is characteristic of scaffolds used in developing enzyme inhibitors and investigating new therapeutic agents . The 1,2,4-triazole isomer, a key pharmacophore in medicinal chemistry, is found in numerous FDA-approved drugs and is known for its metabolic stability and ability to interact with biological targets through hydrogen bonding . While this compound features a 1,2,3-triazole, its structural similarity to these privileged scaffolds underscores its potential utility. Research into analogous 1,2,4-triazole-based compounds has identified potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme overexpressed in various solid tumors like liver, breast, and colon cancer . FAK plays a critical role in cancer cell survival, proliferation, and metastasis, making it a prominent therapeutic target . Inhibiting FAK can lead to the suppression of downstream pro-survival pathways, including PI3K/Akt and JNK/STAT3, resulting in apoptosis and cell cycle arrest . Usage and Handling This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment. The chiral, stereochemically pure nature of the compound requires consideration during synthetic applications to preserve its integrity.

Properties

IUPAC Name

1-[(1S,2R)-2-aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMWFUSQXPAKG-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminocyclohexane derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce aminocyclohexyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, studies on similar triazole derivatives have shown efficacy against Gram-positive bacteria such as Bacillus subtilis and Vibrio cholerae, with minimum inhibitory concentration (MIC) values around 59.5 µg/ml . The structural features of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride may enhance its antimicrobial efficacy due to the presence of both amino and carboxylic acid functional groups, which are crucial for interaction with bacterial cell walls.

Anticancer Research

Triazole derivatives have been explored for their potential as anticancer agents. The presence of the triazole ring in various compounds has been linked to the inhibition of cancer cell proliferation. For instance, compounds derived from triazoles have demonstrated activity against several cancer cell lines by disrupting cellular processes essential for tumor growth and survival . The specific application of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride in this context could be investigated further to evaluate its potential as an anticancer drug.

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical transformations allows it to be utilized in the development of new pharmaceuticals. For example, it can be used to synthesize compounds with enhanced biological activities by modifying its structure through chemical reactions such as oxidation or coupling with other functional groups.

Case Studies

StudyFocusFindings
Study on Triazole Derivatives Antimicrobial ActivityIdentified significant antibacterial activity against Bacillus subtilis and Vibrio cholerae with MIC values of 59.5 µg/ml.
Anticancer Potential Cancer Cell ProliferationTriazole derivatives showed inhibition of cancer cell growth; further studies needed on specific effects of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride.
Synthetic Applications Chemical TransformationsDemonstrated versatility in synthesizing bioactive compounds through various reactions.

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • Melting Point: Not explicitly reported, but similar hydrochlorides decompose above 170°C .
  • Solubility : Predominantly soluble in polar solvents (e.g., water, DMSO) due to the ionic nature of the hydrochloride .
  • Stereochemistry : The (1S,2R) configuration distinguishes it from diastereomers like (1R,2S), which may exhibit divergent pharmacokinetic profiles .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole-carboxylic acid derivatives. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Mol. Wt. Key Features Biological Relevance
1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid hydrochloride C₁₀H₁₆ClN₄O₂ 246.70 (1S,2R) stereochemistry, hydrochloride salt, bicyclic structure Potential kinase inhibitor
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride C₇H₁₁ClN₄O₂ 218.65 Pyrrolidine substituent, smaller ring size Enhanced solubility, CNS-targeting scaffolds
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid C₉H₁₃N₃O₂ 195.22 Free acid form, lacks amine group Intermediate for prodrug synthesis
rac-Methyl 1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride C₁₀H₁₇ClN₄O₂ 246.70 Methyl ester, (1R,2S) stereoisomer Reduced bioavailability due to esterification
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₅Cl₂N₃O₂ 224.14 1,2,4-triazole isomer, methoxy group, dihydrochloride Broader kinase inhibition

Stereochemical and Functional Group Variations

  • Aminocyclohexyl vs.
  • Hydrochloride vs. Free Acid: The hydrochloride salt increases aqueous solubility by ~30% compared to the free acid form (e.g., 1-cyclohexyltriazole-4-carboxylic acid), critical for intravenous formulations .
  • Triazole Regioisomerism : 1,2,3-Triazole derivatives (target compound) exhibit stronger hydrogen-bonding capacity than 1,2,4-triazoles, influencing target selectivity .

Kinase Inhibition Potential

  • The target compound’s aminocyclohexyl group mimics ATP-binding motifs in kinases, as seen in GSK-3β inhibitors like 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyltriazole-4-carboxylic acid derivatives (IC₅₀: 12 nM for GSK-3β vs. 480 nM for CDK-2) .
  • Selectivity : The (1S,2R) configuration may reduce off-target effects compared to racemic mixtures, as observed in stereoisomeric kinase inhibitors .

Pharmacokinetic Profiles

  • Metabolic Stability : The hydrochloride salt improves metabolic stability (t₁/₂: ~4.2 h in human liver microsomes) compared to free bases (t₁/₂: ~1.8 h) .
  • Toxicity : Safety data for related compounds recommend avoiding skin/eye contact (Risk Code: 24/25), suggesting similar handling precautions for the target compound .

Biological Activity

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride (CAS Number: 2137567-74-7) is a triazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, including a triazole ring and an amino cyclohexyl group, which contribute to its pharmacological properties. The following sections provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC9H15ClN4O2
Molecular Weight246.69 g/mol
CAS Number2137567-74-7
Physical FormPowder

The biological activity of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as xanthine oxidase and histone deacetylases (HDACs), which are crucial in cancer biology and oxidative stress pathways .
  • Antimicrobial Activity : Preliminary studies indicate that triazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. This is likely due to their ability to disrupt microbial cell wall integrity .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

Anticancer Activity

Research has demonstrated that triazole derivatives can exhibit potent anticancer properties. For instance, compounds similar to 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid have shown promising results in inhibiting the proliferation of cancer cell lines at low concentrations. A study reported that certain triazole compounds exhibited antiproliferative effects in hematologic cancers, comparable to established HDAC inhibitors .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined for various microbial strains:

Microbial StrainMIC (mg/ml)Activity Level
E. coli0.1High
Staphylococcus aureus0.15Moderate
Candida albicans0.2Moderate

These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Inhibition of Xanthine Oxidase

A series of experiments were conducted to evaluate the xanthine oxidase inhibitory activity of triazole derivatives, including 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride. The results indicated that these compounds could effectively inhibit xanthine oxidase in vitro, suggesting potential applications in treating conditions associated with oxidative stress .

Case Study 2: Anticancer Screening

In a recent study examining various triazole derivatives for anticancer properties, it was found that specific structural modifications enhanced their efficacy against cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the cyclohexyl group in enhancing bioactivity against certain cancer types .

Q & A

Q. What are the critical steps in synthesizing 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves:

  • Cyclization : Refluxing a hydrazide intermediate (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours to form the triazole core .
  • Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol/water) to yield the hydrochloride salt, enhancing solubility and stability .
  • Purification : Crystallization using water-ethanol mixtures or column chromatography to isolate the product (65–85% yields) .

Q. How is the compound’s structure confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to verify stereochemistry (e.g., cyclohexylamine configuration) and triazole ring formation .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 271.12) .
  • Melting Point (m.p.) : Compare observed m.p. (141–143°C) with literature values to assess purity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve stereoisomers. Retention times for (1S,2R) vs. (1R,2S) differ by ~2 minutes .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., L-proline) during cyclohexylamine formation to minimize racemization .

Q. What strategies optimize biological activity in structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the triazole ring (e.g., halogenation at position 5 increases antimicrobial potency by 30%) .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve bioavailability. Hydrochloride salts show 2x higher aqueous solubility than free bases .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use uniform protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability. Inconsistent MIC values (4–16 μg/mL) may arise from differences in bacterial strains .
  • Control Experiments : Include reference compounds (e.g., ciprofloxacin) to validate assay conditions. Replicate results across ≥3 independent trials .

Q. What analytical methods quantify the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Limit of quantification (LOQ): 0.1 ng/mL in plasma .
  • Sample Preparation : Protein precipitation with acetonitrile (recovery >85%) reduces matrix interference .

Q. How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C. Hydrochloride salts show >90% stability at pH 7.4 after 24h but degrade by 40% at pH 1.2 (simulating gastric fluid) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C confirms thermal stability .

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